

3-Fluorophenylacetone molecular structure and weight

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Compound of Interest

Compound Name: 3-Fluorophenylacetone

Cat. No.: B132418

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In-Depth Technical Guide: 3-Fluorophenylacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic applications of **3-Fluorophenylacetone**. The information is intended for an audience with a technical background in chemistry and pharmacology.

Core Molecular and Physical Properties

3-Fluorophenylacetone, with the IUPAC name 1-(3-fluorophenyl)propan-2-one, is a substituted aromatic ketone.[1] It is recognized as a precursor in the synthesis of various chemical compounds, including amphetamine analogs.[2] Its physical state is typically a liquid, described as pale yellow in color.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for **3-Fluorophenylacetone**.



Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ FO	[1][3][4][5]
Molecular Weight	152.17 g/mol	[5]
CAS Number	1737-19-5	[3][4][5]
Density	1.086 g/cm ³	[4][5]
Boiling Point	199.3 °C at 760 mmHg	[4][5]
Flash Point	82.8 °C	[4][5]
Refractive Index	1.489	[4]
Purity	≥98%	[3]

Molecular Structure

The structure of **3-Fluorophenylacetone** consists of a phenyl ring substituted with a fluorine atom at the meta position, and an acetone group attached to the ring via a methylene bridge.



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